Ciclobendazole

Vue d'ensemble

Description

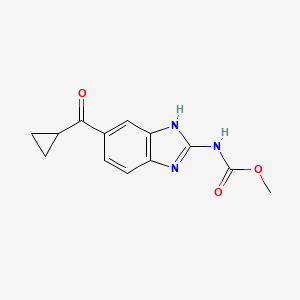

Ciclobendazole est un médicament pharmaceutique classé comme anthelminthique, ce qui signifie qu'il est utilisé pour traiter les infections causées par des vers parasites. Il a été développé dans les années 1970 et s'est avéré efficace contre les infections à l'ankylostome et l'ascaridiase, mais moins efficace contre la trichuriase . Le composé a la formule chimique C13H13N3O3 et une masse molaire de 259,265 g/mol .

Méthodes De Préparation

La synthèse du ciclobendazole implique la réaction du benzimidazole avec le chlorure de cyclopropanecarbonyle en présence d'une base, suivie de l'ajout d'isocyanate de méthyle. Les conditions réactionnelles nécessitent généralement une atmosphère inerte et une température contrôlée pour garantir l'obtention du produit souhaité

Analyse Des Réactions Chimiques

Le ciclobendazole subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites.

Substitution : Le cycle benzimidazole du this compound peut subir des réactions de substitution avec divers réactifs. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et les nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions réactionnelles spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

Le this compound a été principalement étudié pour ses propriétés anthelminthiques. Il s'est avéré efficace pour traiter les infections parasitaires telles que l'ankylostome et l'ascaridiase . De plus, les dérivés du benzimidazole, dont le this compound, ont été explorés pour leur utilisation potentielle dans le traitement du cancer en raison de leur capacité à perturber la formation des microtubules . La recherche a également étudié le potentiel du composé en médecine vétérinaire pour traiter les infections parasitaires chez les animaux .

Mécanisme d'action

Le this compound exerce ses effets en se liant au site sensible à la colchicine de la tubuline, inhibant sa polymérisation en microtubules . Cette perturbation de la formation des microtubules interfère avec les processus cellulaires des parasites, entraînant leur mort. Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la polymérisation de la tubuline et la perturbation du cytosquelette du parasite .

Applications De Recherche Scientifique

Ciclobendazole has been primarily studied for its anthelmintic properties. It has shown effectiveness in treating parasitic infections such as hookworm and ascariasis . Additionally, benzimidazole derivatives, including this compound, have been explored for their potential use in cancer treatment due to their ability to disrupt microtubule formation . Research has also investigated the compound’s potential in veterinary medicine for treating parasitic infections in animals .

Mécanisme D'action

Ciclobendazole exerts its effects by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules . This disruption of microtubule formation interferes with the cellular processes of the parasites, leading to their death. The molecular targets and pathways involved include the inhibition of tubulin polymerization and disruption of the parasite’s cytoskeleton .

Comparaison Avec Des Composés Similaires

Le ciclobendazole appartient à la classe des dérivés du benzimidazole, qui comprend des composés tels que l'albendazole, le mébendazole, le fénbendazole, le flubendazole et l'oxibendazole . Comparé à ces composés, le this compound possède un groupe cyclopropanecarbonyle unique lié au cycle benzimidazole, ce qui peut contribuer à son profil d'activité spécifique . Bien que tous ces composés partagent un mécanisme d'action commun, leur efficacité et leur spectre d'activité peuvent varier en fonction de leur structure chimique .

Activité Biologique

Ciclobendazole, a benzimidazole derivative, is primarily recognized for its anthelmintic properties. This compound has garnered attention not only for its efficacy against parasitic infections but also for its potential applications in oncology and other therapeutic areas. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound functions by inhibiting the polymerization of tubulin into microtubules, which is crucial for cell division in helminths. This action disrupts the cytoskeletal structure of the parasites, leading to their immobilization and eventual death. Additionally, recent studies suggest that this compound may have cytotoxic effects on cancer cells, indicating potential repurposing for cancer therapy.

Binding Interactions

In silico studies have demonstrated that this compound binds effectively to the colchicine binding site on tubulin, similar to other benzimidazole derivatives. The binding interactions involve critical amino acids such as Glu198 and Cys239, which are essential for its biological activity. Table 1 summarizes the binding affinities of various benzimidazole compounds, including this compound.

| Compound | Binding Affinity (kcal/mol) | Target Protein |

|---|---|---|

| This compound | -7.36 | Tubulin (Colchicine Site) |

| Mebendazole | -7.28 | Tubulin (Colchicine Site) |

| Flubendazole | -7.25 | Tubulin (Colchicine Site) |

Anthelmintic Activity

This compound is primarily used as an anthelmintic agent in veterinary medicine. Its effectiveness against a range of nematodes makes it a valuable treatment option. Studies have shown that it is particularly effective against resistant strains of parasites.

Anticancer Potential

Recent research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines, including liver (HUH7) and lung (A549) cancer cells. In vitro studies revealed that it can inhibit cell proliferation and induce apoptosis in these cell lines.

- Case Study : In a study involving HUH7 cells, treatment with this compound resulted in a significant decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. The mechanism was linked to the inhibition of VEGFR-2 signaling pathways, which are crucial for tumor growth and metastasis.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use. Research has shown that this compound undergoes extensive metabolism in vivo, with metabolites being identified in urine and feces of animal models.

- Metabolite Profiles : A study analyzing rat metabolism found that major metabolites included 5-cyclopropylcarbonyl-2-amino-benzimidazole and 5-cyclopropylcarbonyl-6-hydroxy-benzimidazolecarbamate, which were detected in significant quantities in urine samples post-administration.

Adverse Effects and Safety Profile

While generally considered safe, this compound may cause side effects similar to other benzimidazoles. Reports indicate gastrointestinal disturbances and potential allergic reactions in some cases. Continuous monitoring and pharmacovigilance are recommended to ensure patient safety.

Propriétés

IUPAC Name |

methyl N-[6-(cyclopropanecarbonyl)-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-19-13(18)16-12-14-9-5-4-8(6-10(9)15-12)11(17)7-2-3-7/h4-7H,2-3H2,1H3,(H2,14,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLKOMYHDYVIDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057713 | |

| Record name | Cyclobendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31431-43-3 | |

| Record name | Cyclobendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31431-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobendazole [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031431433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciclobendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13465 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclobendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ciclobendazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOBENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF3KQ40J31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Ciclobendazole absorbed and distributed in the body?

A1: Studies in rats and dogs show that this compound is well-absorbed after oral administration. [] Peak plasma levels are achieved relatively quickly, within 15-30 minutes in rats and 30 minutes in dogs. [, ] The drug is then widely distributed throughout the body, with the highest concentrations found in organs associated with metabolism and excretion, such as the liver, kidneys, and intestinal tract. [] Interestingly, there is no significant uptake by the liver during the first pass, indicating that absorption is not limited by hepatic metabolism. []

Q2: How is this compound metabolized and excreted?

A2: this compound undergoes biotransformation, primarily forming methyl 5-cyclopropylcarbonyl-6-hydroxy-benzimidazolecarbamate as a major metabolite in rats. [] This metabolite, along with other minor metabolites, is excreted primarily in the feces and urine. [, ] In dogs, the major route of excretion is feces, with unchanged drug detected. []

Q3: Are there any differences in the pharmacokinetics of this compound between species?

A3: Yes, there are species-specific differences in this compound pharmacokinetics. Dogs eliminate this compound more rapidly than rats, leading to relatively lower plasma concentrations of the drug and its metabolites in dogs compared to rats. [] This highlights the importance of considering species-specific factors when interpreting preclinical data and extrapolating findings to humans.

Q4: What analytical methods are used to measure this compound concentrations?

A4: High-pressure liquid chromatography (HPLC) is a common method for determining this compound concentrations in plasma. [] This technique allows for the separation and quantification of this compound and its metabolites, providing valuable information for pharmacokinetic studies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.